Chemical properties of Lithium triisopropyl 2-(6-methoxypyridyl)borate
Chemical properties of Lithium triisopropyl 2-(6-methoxypyridyl)borate
An In-Depth Technical Guide to Lithium Triisopropyl 2-(6-methoxypyridyl)borate: Synthesis, Properties, and Application in Suzuki-Miyaura Cross-Coupling
Introduction: A Superior Nucleophile for Modern Synthesis
In the landscape of synthetic organic chemistry, the quest for robust, versatile, and user-friendly reagents is perpetual. The Suzuki-Miyaura cross-coupling reaction stands as a pillar of C-C bond formation, yet its efficacy is often hampered by the instability of certain organoboron reagents, particularly heterocyclic boronic acids which are prone to decomposition via protodeboronation.[1][2] Lithium triisopropyl 2-(6-methoxypyridyl)borate emerges as a highly effective solution to this challenge. This ate-complex represents a class of "masked" boronates that exhibit exceptional stability, allowing for convenient handling and storage while serving as potent nucleophiles in palladium-catalyzed cross-coupling reactions.[1][3]
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, chemical properties, and core applications of Lithium triisopropyl 2-(6-methoxypyridyl)borate. We will delve into the causality behind its enhanced stability and provide field-proven protocols for its preparation and use, establishing it as an indispensable tool for the synthesis of complex molecules.
PART 1: Synthesis and Structural Elucidation
The true utility of a reagent begins with its accessibility. Lithium triisopropyl 2-(6-methoxypyridyl)borate is readily prepared in a one-pot synthesis that avoids the isolation of the often-unstable corresponding boronic acid. The process involves a lithium-halogen exchange followed by in-situ trapping with an electrophilic borate ester.
Synthetic Pathway
The synthesis begins with a suitable halo-substituted pyridine, such as 2-bromo-6-methoxypyridine. This precursor undergoes a lithium-halogen exchange at low temperature using an organolithium reagent like n-butyllithium (n-BuLi). The resulting pyridyllithium intermediate is a potent nucleophile that is immediately quenched by the addition of triisopropyl borate.[1] This sequence forms the desired lithium borate salt, which can be isolated as a solid and used without further purification.[1]
Caption: One-pot synthesis workflow for Lithium triisopropyl 2-(6-methoxypyridyl)borate.
Experimental Protocol: Synthesis
This protocol is adapted from established procedures for generating lithium triisopropyl borate salts.[1]
Materials:
-
2-Bromo-6-methoxypyridine
-
n-Butyllithium (2.5 M in hexanes)
-
Triisopropyl borate
-
Anhydrous Toluene
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 2-bromo-6-methoxypyridine.
-
Dissolve the starting material in a mixture of anhydrous toluene and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir for 30-60 minutes at -78 °C.
-
Add triisopropyl borate (1.1 equivalents) dropwise, again ensuring the temperature remains below -70 °C. The choice to add the borate directly to the cold solution prevents the formation of unstable intermediates at higher temperatures.[4]
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 8 hours or overnight.[1]
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Dry the resulting solid under high vacuum at an elevated temperature (e.g., 80 °C) to remove any residual solvent and byproducts.[1] The crude Lithium triisopropyl 2-(6-methoxypyridyl)borate is obtained as a white solid and can be used directly in subsequent reactions.[1][5]
PART 2: Chemical and Physical Properties
The defining characteristic of this reagent is its stability, which translates directly to its reliability and ease of use in synthetic applications.
Physical and Spectroscopic Data
The compound has been characterized as a stable, white solid.[5] Key identifying data are summarized below.
| Property | Value | Reference |
| Appearance | White solid | [5] |
| Melting Point | 226-227 °C | [5] |
| Molecular Formula | C₁₅H₂₇BLiNO₃ | |
| Molecular Weight | 287.14 g/mol |
| Spectroscopic Data | Chemical Shift (δ) / Wavenumber (cm⁻¹) |
| ¹H NMR (300 MHz, CD₃OD) | 7.52 (t, J = 8 Hz, 1H), 7.13 (d, J = 8 Hz, 1H), 6.52 (d, J = 8 Hz, 1H), 3.93 (sept, J = 6 Hz, 3H), 3.87 (s, 3H), 1.15 (d, J = 6 Hz, 18H) |
| ¹³C NMR (75 MHz, CD₃OD) | 148.2, 135.5, 128.5, 121.7, 64.7, 25.4 (Note: C-B signal is often not observed) |
| IR (neat, cm⁻¹) | 3372, 2941, 2913, 1653, 1557, 1538, 1421, 1149, 1004, 931 |
| Data sourced from supporting information provided by Oberli & Buchwald (2012).[5] |
The Cornerstone of Stability: The Borate "Ate" Complex
The enhanced stability of lithium triisopropyl borates compared to their corresponding boronic acids is the primary reason for their synthetic utility.[1][2] This stability arises from the structure of the borate "ate" complex.
-
Filled Octet: In a boronic acid (R-B(OH)₂), the boron atom is electron-deficient with an empty p-orbital, making the C-B bond susceptible to cleavage by protic sources (protodeboronation).
-
Anionic Boron Center: In the lithium triisopropyl borate salt, the boron atom is formally anionic and tetracoordinate, having formed a dative bond with the pyridyl anion. This satisfies boron's octet, rendering the C-B bond significantly less electrophilic and thus much more resistant to premature cleavage.
This inherent stability allows the compound to be stored on the benchtop for extended periods and simplifies its handling, as it does not require the stringent inert conditions typical for many highly reactive organometallic reagents.[1][3]
PART 3: Core Application in Suzuki-Miyaura Cross-Coupling
The primary application for Lithium triisopropyl 2-(6-methoxypyridyl)borate is as a robust nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. It provides a reliable method for introducing the 2-(6-methoxypyridyl) moiety, a common structural motif in pharmaceuticals and functional materials.
The Catalytic Cycle
The lithium borate salt enters the catalytic cycle after the oxidative addition of an aryl halide to the Pd(0) catalyst. In the presence of a suitable base, the borate undergoes transmetalation to the palladium center, forming the key diorganopalladium(II) intermediate. Subsequent reductive elimination yields the desired biaryl product and regenerates the Pd(0) catalyst.
Caption: Generalized Suzuki-Miyaura catalytic cycle featuring a lithium borate salt.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol demonstrates a general and efficient method for the coupling of an aryl halide with Lithium triisopropyl 2-(6-methoxypyridyl)borate.[1][5]
Materials:
-
Aryl or heteroaryl halide (e.g., 2-chlorobenzonitrile)
-
Lithium triisopropyl 2-(6-methoxypyridyl)borate (1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl - SPhos)
-
Base (e.g., aqueous potassium phosphate, K₃PO₄)
-
Solvent (e.g., THF or 1,4-dioxane)
Procedure:
-
In a reaction vial, combine the aryl halide (1.0 equiv), Lithium triisopropyl 2-(6-methoxypyridyl)borate (1.5 equiv), palladium precatalyst (e.g., 1-2 mol%), and ligand (e.g., 2-4 mol%).
-
Purge the vial with an inert gas (nitrogen or argon).
-
Add the organic solvent (e.g., THF) followed by the aqueous base solution (e.g., 1 M K₃PO₄). The use of an aqueous base is crucial for facilitating the transmetalation step.
-
Seal the vial and heat the reaction mixture with vigorous stirring at a specified temperature (e.g., 40-80 °C) for 2-20 hours.[1][5] Reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired biaryl compound.[5]
PART 4: Handling and Storage
While significantly more stable than boronic acids, Lithium triisopropyl 2-(6-methoxypyridyl)borate is still an organometallic reagent and should be handled with appropriate care.
-
Storage: The solid can be conveniently stored on the benchtop in a tightly sealed container, ideally within a desiccator to protect it from atmospheric moisture over long periods.[1][2] Borates have a natural tendency to cake under prolonged storage, especially if exposed to humidity.[6]
-
Handling: As with most chemical reagents, handling should occur in a well-ventilated fume hood.[7] While its stability is a key feature, weighing and transferring the solid should be done efficiently to minimize prolonged exposure to air. For reactions that are highly sensitive to moisture, handling in a glovebox is recommended.[8]
-
Safety: Lithium borates are generally considered to have low acute toxicity.[9] However, standard personal protective equipment (safety glasses, gloves, lab coat) should always be worn.
Conclusion
Lithium triisopropyl 2-(6-methoxypyridyl)borate stands out as a superior reagent for introducing the 6-methoxypyridyl fragment in organic synthesis. Its facile one-pot preparation and, most importantly, its exceptional stability towards protodeboronation, solve a critical issue that plagues the use of many heterocyclic boronic acids. This stability translates into greater reliability, easier handling, and broader applicability in Suzuki-Miyaura cross-coupling reactions. For scientists in drug discovery and materials science, mastering the use of this borate salt provides a dependable pathway to complex molecular architectures that might otherwise be challenging to access.
References
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Oberli, M. A., & Buchwald, S. L. (2012). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - Supporting Information. Organic Letters, 14(17), 4606–4609. Available at: [Link]
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Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 14(17), 4606–4609. Available at: [Link]
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Pharmaffiliates. (n.d.). Lithium triisopropyl 2-(6-methylpyridyl)borate. CAS No: 1256364-24-5. Available at: [Link]
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Oberli, M. A., & Buchwald, S. L. (2012). A general method for Suzuki-Miyaura coupling reactions using lithium triisopropyl borates. Organic Letters, 14(17), 4606–4609. Available at: [Link]
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Bailey, W. F., & Luderer, M. R. (2009). Optimization of Organolithium Reactions. Organic Process Research & Development, 13(2), 144–151. Available at: [Link]
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Pharmaffiliates. (n.d.). Lithium triisopropyl 2-(5-methylpyridyl)borate. CAS No: 1256364-31-4. Available at: [Link]
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